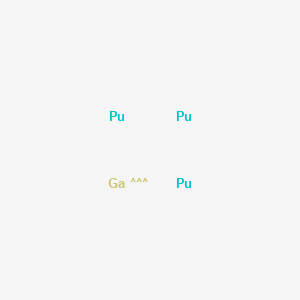![molecular formula C23H16N4O4 B14729466 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide CAS No. 6300-51-2](/img/structure/B14729466.png)
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are widely known for their vibrant colors and are extensively used in dyeing industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-nitroaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 4-hydroxybenzaldehyde in the presence of a basic solution, such as sodium carbonate, to form the azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones or other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Medicine: Explored for its potential therapeutic effects due to its biological activity.
Industry: Utilized in dyeing processes and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s biological activity is attributed to its ability to interfere with cellular processes, potentially through the generation of reactive oxygen species or interaction with DNA .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-[(4-nitrophenyl)diazenyl]benzaldehyde: Another azo compound with similar structural features but different functional groups.
2-hydroxy-3-methoxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde: A related azo compound with methoxy and hydroxy groups.
Uniqueness
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6300-51-2 |
|---|---|
Fórmula molecular |
C23H16N4O4 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H16N4O4/c28-22-20(23(29)24-16-8-2-1-3-9-16)13-15-7-4-5-12-19(15)21(22)26-25-17-10-6-11-18(14-17)27(30)31/h1-14,28H,(H,24,29) |
Clave InChI |
QSFJILOAMVJLLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



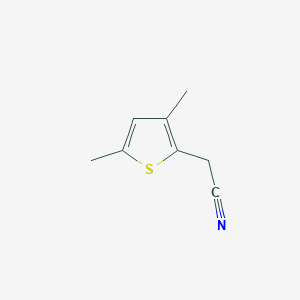
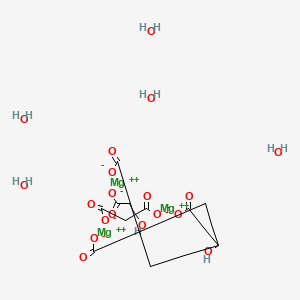

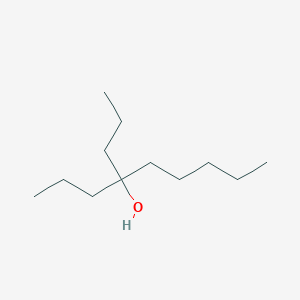
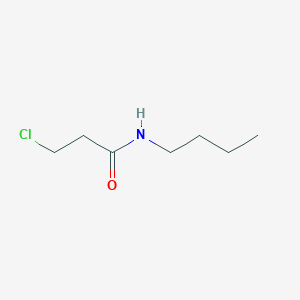
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)






